N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide
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Overview
Description
N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a triazine ring, which is further connected to a piperidine moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine ring, which is then functionalized with the piperidine derivative. The final step involves the coupling of the triazine-piperidine intermediate with the benzamide moiety under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or triazine rings are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties .
Scientific Research Applications
N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperidine derivatives: Compounds with a piperidine moiety that exhibit a wide range of biological activities.
Uniqueness
N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N6O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C19H26N6O2/c1-3-11-27-16-7-9-25(10-8-16)19-22-13-21-18(24-19)23-15-6-4-5-14(12-15)17(26)20-2/h4-6,12-13,16H,3,7-11H2,1-2H3,(H,20,26)(H,21,22,23,24) |
InChI Key |
VDXJRNBPNXNSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCN(CC1)C2=NC=NC(=N2)NC3=CC=CC(=C3)C(=O)NC |
Origin of Product |
United States |
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